(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one
Overview
Description
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure with a nitrophenylmethylidene substituent. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of (2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-nitrobenzaldehyde and 1-benzothiophen-3-one under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-nitrobenzaldehyde is reacted with 1-benzothiophen-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound for drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one depends on its specific application and the biological target. In general, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one can be compared with other benzothiophene derivatives, such as:
2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one: Similar structure but different substitution pattern.
2-[(2-aminophenyl)methylidene]-1-benzothiophen-3-one: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-[(2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one: Contains a hydroxyl group, which can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3S/c17-15-11-6-2-4-8-13(11)20-14(15)9-10-5-1-3-7-12(10)16(18)19/h1-9H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLLLPQMSFRKN-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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